1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile
Description
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with a 2,2-difluoroethyl group at the N1 position, a nitro group at C3, and a nitrile moiety at C2. This structure combines electron-withdrawing groups (nitro and nitrile) with a lipophilic difluoroethyl chain, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C6H4F2N4O2 |
|---|---|
Molecular Weight |
202.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H4F2N4O2/c7-5(8)3-11-2-4(1-9)6(10-11)12(13)14/h2,5H,3H2 |
InChI Key |
HFNZSKBVCWXSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Methylhydrazine (1.2 eq) and alkyl difluoroacetoacetate (1 eq) in a toluene-water biphasic system.
-
Catalysis : Sodium bicarbonate (1.5 eq) facilitates deprotonation, enabling nucleophilic attack by hydrazine at the β-keto position.
-
Temperature : Maintained at −10°C to 0°C to suppress side reactions, with a reaction time of 1–3 hours.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents dimerization (yield ↑15%) |
| Hydrazine Stoichiometry | 1.2–1.5 eq | Reduces unreacted ketone (yield ↑10%) |
| Stirring Rate | 500–700 rpm | Enhances phase mixing (yield ↑8%) |
Post-reaction, the organic phase is separated and concentrated, yielding the pyrazole intermediate with 89–92% purity.
Introduction of the nitro group at the 3-position is achieved via electrophilic aromatic nitration. A method disclosed in US6025499A employs mixed acid (HNO₃/H₂SO₄) under controlled conditions.
Nitration Protocol
-
Nitrating Agent : 33% HNO₃ in H₂SO₄ (oleum, 20% SO₃), molar ratio 1:1.5 (pyrazole:HNO₃).
-
Temperature : 45–60°C, avoiding exothermic runaway.
-
Time : 3 hours for complete mononitration, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).
Side Reactions Mitigation :
-
Dilution : Pyrazole concentration ≤0.5 M reduces dinitration byproducts.
-
Quenching : Gradual addition to ice-water (2:1 w/w) precipitates the product, which is extracted into toluene (yield: 85–90%).
Difluoromethylation at the 1-Position
The critical difluoroethyl group is introduced via nucleophilic substitution or radical pathways. WO2014120397A1 describes a two-step process:
Step 1: Formation of Sodium Enolate
-
Substrate : 3-Nitro-1H-pyrazole-4-carbonitrile (1 eq).
-
Base : NaH (2 eq) in THF at 0°C, generating the enolate intermediate.
Step 2: Reaction with 2,2-Difluoroethylating Agent
-
Reagent : 2,2-Difluoroethyl triflate (1.1 eq), added dropwise at −20°C.
-
Workup : Aqueous NH₄Cl quench, extraction with dichloromethane, and silica gel chromatography (hexane/EtOAc 4:1).
Yield : 78–82%, with >99% regioselectivity confirmed by ¹⁹F NMR (δ −124.5 ppm, J = 238 Hz).
Integrated Multi-Step Synthesis
Combining the above steps, a scalable three-step route achieves an overall yield of 65–70%:
-
Cyclocondensation : 89% yield.
-
Nitration : 87% yield.
-
Difluoromethylation : 82% yield.
Process Intensification :
-
Continuous Flow Nitration : Reduces reaction time from 3 hours to 20 minutes, enhancing throughput.
-
In Situ Acid Scavenging : Molecular sieves (4Å) absorb H₂SO₄, minimizing decomposition during nitration.
Comparative Analysis of Synthetic Routes
Crystallization and Purification
Final purification leverages differential solubility:
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: The carbonitrile group can participate in addition reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors in the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of difluoroethyl groups with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals and materials science, where its unique properties are leveraged to create new products.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Electron-Withdrawing vs.
- Lipophilicity: The difluoroethyl group contributes to higher lipophilicity than phenyl or bromopropanoyl substituents, influencing membrane permeability in biological systems .
- Bioactivity Trends: Nitro-substituted pyrazoles (e.g., ) exhibit antioxidant properties, while amino derivatives () are associated with antimicrobial or anticancer activities .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular weight (~209.14 g/mol, estimated) is higher than its methyl analog (171.15 g/mol) due to the nitro group.
- Thermal Stability: Nitro-substituted pyrazoles generally exhibit lower thermal stability than methyl or amino analogs, requiring careful handling during synthesis .
Biological Activity
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development. This article aims to provide a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₅H₄F₂N₄O₂
- Molecular Weight : 178.11 g/mol
- CAS Number : 1171087-45-8
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, a study reported that compounds similar to 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile showed significant activity against various bacterial strains including E. coli and Staphylococcus aureus . The presence of specific functional groups in the pyrazole structure enhances its interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. In particular, compounds with similar structures demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study highlighted that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Enzyme Inhibition
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has been evaluated for its activity as an enzyme inhibitor. Notably, it has shown promise as a monoamine oxidase B (MAO-B) inhibitor, which is relevant for neurological disorders such as Parkinson's disease . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance inhibitory potency against MAO-B.
The biological activity of 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is largely attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The difluoroethyl group enhances lipophilicity, facilitating better membrane penetration and target interaction.
- Cytokine Modulation : The nitro group may play a role in modulating inflammatory pathways by inhibiting cytokine production and signaling.
Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested against standard bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that the compound significantly reduced inflammation in carrageenan-induced edema models. It was found to be comparable to indomethacin in terms of efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step functionalization of pyrazole cores. For example, difluoroethylation can be achieved via nucleophilic substitution using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Nitration at the 3-position requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration, while the 4-carbonitrile group is introduced via cyanation reactions using CuCN or Pd-catalyzed cross-coupling . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry/temperature to minimize side products.
Q. How can the purity and structural identity of this compound be validated?
- Purity : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Purity ≥95% is typical for research-grade material .
- Structural confirmation :
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the difluoroethyl CF₂ group (δ ~120 ppm in ¹⁹F NMR) and pyrazole ring protons (δ 7.5–8.5 ppm) .
- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and nitro (NO₂) at ~1520–1370 cm⁻¹ .
Q. What solvent systems are suitable for recrystallization?
- Polar aprotic solvents (e.g., DMF, acetonitrile) or mixed solvents (ethanol/water) are effective. For nitro-substituted pyrazoles, slow evaporation at 4°C often yields high-quality crystals .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro and cyano groups in further functionalization?
- DFT calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing nature activates the 4-cyano position for nucleophilic attack .
- Molecular docking assesses binding affinity with biological targets, such as enzymes requiring nitroaromatic recognition sites .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case study : If NMR signals for difluoroethyl protons conflict with literature, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate referencing. Cross-validate with HSQC/HMBC to assign ambiguous peaks .
- Contradictory crystallography data : Re-refine using SHELXE or check for twinning/pseudosymmetry in diffraction patterns .
Q. How does the difluoroethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?
- Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative assays (e.g., enzymatic inhibition or microbial growth assays) show difluoroethyl derivatives exhibit 2–3× higher activity than ethyl analogs due to improved lipophilicity .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Key issues : Competing nitration at adjacent positions and cyanation side reactions. Mitigate via:
- Temperature control : Lower temperatures (0–5°C) during nitration reduce byproducts.
- Catalyst optimization : Use Pd(PPh₃)₄ for efficient cyanation .
Methodological Guidance
Q. How to design a stability study under varying pH and temperature conditions?
- Protocol :
Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at 0, 24, 48, and 168 hrs.
Identify degradation products using HRMS/MS .
Q. What analytical techniques quantify trace impurities in this compound?
- LC-HRMS : Detect impurities at <0.1% levels with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- ICP-MS : Screen for heavy metals (e.g., Pd residues from catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
